Cyclohexanemethyl Isothiocyanate: A Comprehensive Physicochemical Profile for Scientific Research
Cyclohexanemethyl Isothiocyanate: A Comprehensive Physicochemical Profile for Scientific Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cyclohexanemethyl isothiocyanate, a member of the versatile isothiocyanate family of organic compounds, presents a unique combination of a bulky, non-polar cyclohexyl group and a reactive isothiocyanate functional group. This structure imparts specific physicochemical characteristics that are of significant interest in various scientific disciplines, including medicinal chemistry and materials science. This technical guide provides a detailed overview of the known physicochemical properties of Cyclohexanemethyl isothiocyanate, outlines experimental protocols for their determination, and explores the biological signaling pathways generally associated with isothiocyanates.
Core Physicochemical Properties
The fundamental physicochemical properties of Cyclohexanemethyl isothiocyanate (CAS Number: 52395-66-1) are summarized in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NS | [1][2] |
| Molecular Weight | 155.26 g/mol | [1][2] |
| Appearance | Liquid | [2] |
| Boiling Point | 222-223 °C | [1][3] |
| Density | 0.999 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.5340 | [1] |
| Purity | Available as 95%, 97%, or 99% | [2][3][4] |
| Melting Point | Not available. Expected to be below 0°C. | |
| Solubility | No quantitative data is readily available. Isothiocyanates are generally soluble in common organic solvents such as ethanol, methanol, acetone, and dichloromethane.[5] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of chemical compounds. Below is a summary of the available and expected spectroscopic data for Cyclohexanemethyl isothiocyanate.
Infrared (IR) Spectroscopy
The infrared spectrum of Cyclohexanemethyl isothiocyanate is characterized by a strong and broad absorption band in the region of 2000-2200 cm⁻¹, which is indicative of the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group.[2] Other expected characteristic peaks include C-H stretching vibrations of the cyclohexane and methylene groups around 2850-2950 cm⁻¹. The gas-phase IR spectrum is available in the NIST WebBook.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show complex multiplets in the aliphatic region (approximately 1.0-2.0 ppm) corresponding to the protons of the cyclohexyl ring. A doublet would be expected for the methylene protons (-CH₂-) adjacent to the isothiocyanate group, likely in the region of 3.0-3.5 ppm.
-
¹³C NMR: The carbon spectrum would show several signals for the cyclohexyl ring carbons. The isothiocyanate carbon (-N=C=S) typically appears in the range of 125-140 ppm, though it can sometimes be broad or difficult to observe.
Mass Spectrometry (MS)
The mass spectrum of Cyclohexanemethyl isothiocyanate is available on the NIST WebBook.[6] The fragmentation pattern of alkyl isothiocyanates is characterized by several key features. A prominent peak is often observed at m/z 72, corresponding to the [CH₂NCS]⁺ ion, resulting from cleavage alpha to the isothiocyanate group.[7] The molecular ion peak (M⁺) at m/z 155 should be observable. Other fragments may arise from the loss of the isothiocyanate group or fragmentation of the cyclohexyl ring.
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of Cyclohexanemethyl isothiocyanate.
Determination of Boiling Point (Capillary Method)
This method is suitable for small quantities of liquid.
Materials:
-
Thiele tube or other heating bath (e.g., oil bath)
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube
-
Cyclohexanemethyl isothiocyanate sample
-
Heating source (e.g., Bunsen burner or hot plate)
Procedure:
-
Place a small amount of Cyclohexanemethyl isothiocyanate into the small test tube.
-
Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.
-
Attach the test tube to the thermometer and place the assembly in the Thiele tube or heating bath.
-
Heat the apparatus gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
When a steady stream of bubbles is observed, stop heating.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.
Determination of Density (Pycnometer Method)
This method provides an accurate determination of the density of a liquid.
Materials:
-
Pycnometer (a small glass flask with a precise volume)
-
Analytical balance
-
Cyclohexanemethyl isothiocyanate sample
-
Distilled water (for calibration)
-
Thermometer
Procedure:
-
Clean and dry the pycnometer and weigh it accurately (m₁).
-
Fill the pycnometer with distilled water of a known temperature and weigh it again (m₂). The density of water at this temperature is known.
-
Empty and dry the pycnometer thoroughly.
-
Fill the pycnometer with the Cyclohexanemethyl isothiocyanate sample at the same temperature and weigh it (m₃).
-
The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water
Determination of Refractive Index (Abbe Refractometer)
Materials:
-
Abbe refractometer
-
Dropper or pipette
-
Cyclohexanemethyl isothiocyanate sample
-
Ethanol and lens paper for cleaning
Procedure:
-
Calibrate the Abbe refractometer using a standard liquid with a known refractive index.
-
Ensure the prism of the refractometer is clean and dry.
-
Place a few drops of the Cyclohexanemethyl isothiocyanate sample onto the prism.
-
Close the prism and allow the sample to spread evenly.
-
Look through the eyepiece and adjust the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Read the refractive index value from the scale. Record the temperature at which the measurement is taken.
Biological Activity and Signaling Pathways
While specific studies on the biological activity of Cyclohexanemethyl isothiocyanate are limited, the broader class of isothiocyanates is well-known for its significant effects on cellular signaling pathways, particularly in the context of cancer chemoprevention and anti-inflammatory responses.
Keap1-Nrf2-ARE Pathway
Isothiocyanates are potent inducers of the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway.[8][9][10] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Electrophilic compounds like isothiocyanates can react with cysteine residues on Keap1, leading to a conformational change that allows Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE, promoting the transcription of a battery of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes.
Caption: The Keap1-Nrf2-ARE signaling pathway activated by isothiocyanates.
NF-κB Signaling Pathway
Many isothiocyanates have been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][11][12] NF-κB is a transcription factor that plays a central role in inflammation by regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Isothiocyanates can inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus.
Caption: Inhibition of the NF-κB signaling pathway by isothiocyanates.
Experimental Workflow: Physicochemical Characterization
The following diagram illustrates a general workflow for the comprehensive physicochemical characterization of a liquid compound like Cyclohexanemethyl isothiocyanate.
Caption: General workflow for physicochemical characterization.
This technical guide provides a foundational understanding of the physicochemical properties of Cyclohexanemethyl isothiocyanate. Further research is warranted to elucidate its specific biological activities and to obtain a more complete set of experimental data, particularly spectroscopic and solubility profiles.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. 52395-66-1 Cyclohexanemethyl isothiocyanate AKSci 4897AE [aksci.com]
- 4. Video: Melting Points - Procedure [jove.com]
- 5. Methyl isothiocyanate | C2H3NS | CID 11167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclohexanemethyl isothiocyanate [webbook.nist.gov]
- 7. scispace.com [scispace.com]
- 8. youtube.com [youtube.com]
- 9. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-NF-kappaB and anti-inflammatory activities of synthetic isothiocyanates: effect of chemical structures and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory potential of allyl-isothiocyanate – role of Nrf2, NF-κB and microRNA-155 - PMC [pmc.ncbi.nlm.nih.gov]
